![molecular formula C20H17F2N3O2 B3906084 N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-pyridinyl)propanamide](/img/structure/B3906084.png)
N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-pyridinyl)propanamide
Descripción general
Descripción
N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-pyridinyl)propanamide, also known as DPAM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DPAM is a member of the class of selective androgen receptor modulators (SARMs), which are compounds that selectively target androgen receptors in the body.
Mecanismo De Acción
N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-pyridinyl)propanamide selectively targets androgen receptors in the body, which are responsible for regulating the development and maintenance of male characteristics. By binding to these receptors, N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-pyridinyl)propanamide is able to stimulate anabolic effects on muscle tissue without the androgenic side effects associated with traditional anabolic steroids. N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-pyridinyl)propanamide has also been shown to have neuroprotective effects by reducing inflammation and oxidative stress in the brain.
Biochemical and physiological effects:
N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-pyridinyl)propanamide has been shown to have a number of biochemical and physiological effects on the body. It has been shown to increase muscle mass and strength, reduce body fat, and improve bone density. N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-pyridinyl)propanamide has also been shown to improve cognitive function and reduce inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-pyridinyl)propanamide for lab experiments is its selective targeting of androgen receptors, which allows for the study of anabolic effects without the androgenic side effects associated with traditional anabolic steroids. However, N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-pyridinyl)propanamide is still a relatively new compound, and more research is needed to fully understand its potential therapeutic applications and limitations.
Direcciones Futuras
There are a number of potential future directions for research on N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-pyridinyl)propanamide. One area of interest is its potential use in the treatment of muscle wasting diseases such as sarcopenia. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is also needed to fully understand the biochemical and physiological effects of N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-pyridinyl)propanamide on the body, as well as its potential limitations and side effects.
Aplicaciones Científicas De Investigación
N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-pyridinyl)propanamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have anabolic effects on muscle tissue, which could make it useful in the treatment of muscle wasting diseases such as sarcopenia. N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-pyridinyl)propanamide has also been shown to have neuroprotective effects, which could make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]-3-pyridin-3-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O2/c21-16-6-7-18(17(22)11-16)27-20-15(4-2-10-24-20)13-25-19(26)8-5-14-3-1-9-23-12-14/h1-4,6-7,9-12H,5,8,13H2,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDJAKJZMIONHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCC(=O)NCC2=C(N=CC=C2)OC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(4-methyl-3-nitrobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B3906030.png)
![2-(2,4-dichlorophenyl)-N'-[(2-methyl-3-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B3906031.png)
![3-ethyl-1-[(2-methylphenoxy)acetyl]-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3906038.png)
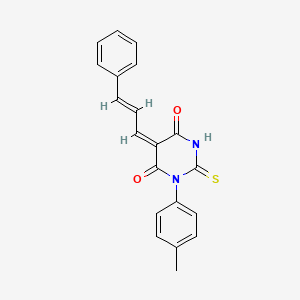
![N'-{[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B3906056.png)
![3-[5-(3-bromophenyl)-2-furyl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B3906066.png)
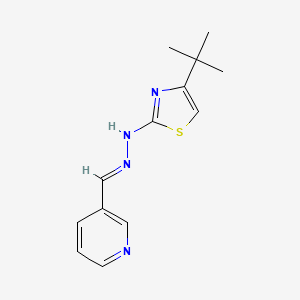
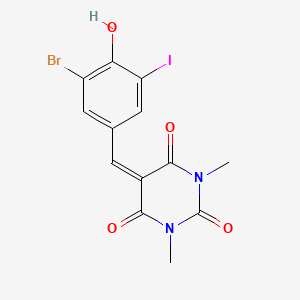
![N-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B3906089.png)
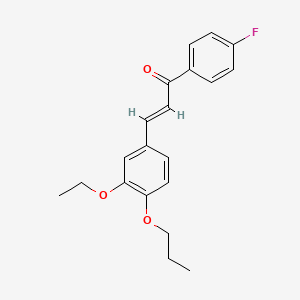
![2-methoxy-6-{[5-(4-methylphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B3906094.png)
![3-[4-(allyloxy)-3-methoxyphenyl]-1-(4-fluorophenyl)-2-propen-1-one](/img/structure/B3906096.png)
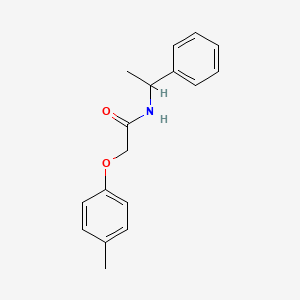
![N-{2-[(4-fluorobenzyl)thio]-1,3-benzothiazol-6-yl}-2-(1-pyrrolidinylcarbonyl)benzamide](/img/structure/B3906105.png)